Sodium cyanamide

説明

Sodium Cyanamide, also known as Sodium Dicyanamide, is a white to off-white powder . It has been used as a leaching reagent for gold recovery and can form a new catalyst system for benzene liquid hydrogenation . Cyanamide is an effective agent to treat alcoholism and is used as a fertilizer in agriculture . It is a potent inhibitor of liver aldehyde dehydrogenases in vivo .

Synthesis Analysis

Cyanamides are selectively formed in good yields through a one-step nucleophilic substitution reaction of allylic tertiary amines with cyanogen bromide under mild reaction conditions via N-deallylation and N-cyanation in one pot . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years .

Molecular Structure Analysis

Cyanamide enjoys a rich chemical history, which can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Chemical Reactions Analysis

Cyanamide can react as an electrophile or nucleophile . Water, hydrogen sulfide, and hydrogen selenide react with cyanamide to give urea, thiourea, and selenourea, respectively . Sodium cyanide reacts rapidly with strong acids to release hydrogen cyanide .

Physical And Chemical Properties Analysis

Sodium Cyanamide has a molecular weight of 64.02 . It is a white crystalline solid that has a faint almond-like odor . Sodium cyanide reacts rapidly with strong acids to release hydrogen cyanide .

科学的研究の応用

Synthesis and Applications in Chemistry

Sodium cyanamide has a rich chemical history due to its unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide-moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This unique property has led to a significant increase in the use and application of substituted cyanamides in synthetic chemistry .

Cycloaddition Chemistry

Cyanamides have found their application in cycloaddition chemistry . The metal-catalyzed [2 + 2 + 2] cyclotrimerization of substituted cyanamides to triazine products are well-studied reactions .

Aminocyanation Reactions

Cyanamides are used in aminocyanation reactions . This process involves the addition of an amino group (NH2) and a cyanide group (CN) across a multiple bond.

Electrophilic Cyanide-Transfer Agents

Cyanamides serve as electrophilic cyanide-transfer agents . They can transfer a cyanide group (CN) to other compounds, which is useful in many chemical syntheses.

Radical Reactions

Cyanamides participate in radical reactions . These reactions involve molecules with unpaired electrons and can lead to the formation of new bonds.

Coordination Chemistry

The organometallic complexes of cyanamide find application in materials sciences and more recently in the biological sciences . Substituted cyanamides offer multiple coordination sites, making them useful in the formation of complex structures .

作用機序

Target of Action

Sodium cyanamide, also known as cyanamide, primarily targets Cathepsin K and Carbonic anhydrase 2 in humans . Cathepsin K is a protein-coding gene involved in the breakdown of proteins for the purpose of recycling. Carbonic anhydrase 2 is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining the balance between carbon dioxide and bicarbonate in the body .

Mode of Action

It is known that cyanamide, the functional group in sodium cyanamide, exhibits a unique duality of a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit . This allows it to undergo various reactions, including Lewis acid-assisted aminocyanation, generation of cyanamide anion by action of a nucleophilic fluoride ion, and electrophilic cyanation by reaction with Grignard reagents .

Biochemical Pathways

Cyanide ions, which are part of the cyanamide structure, interfere with cellular respiration, resulting in the body’s tissues being unable to use oxygen . Cyanide is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .

Result of Action

Sodium cyanamide, like other soluble cyanide salts, is among the most rapidly acting of all known poisons . It is a potent inhibitor of respiration, acting on mitochondrial cytochrome oxidase and hence blocking electron transport . This results in decreased oxidative metabolism and oxygen utilization . Symptoms of cyanide poisoning include headache, dizziness, fast heart rate, shortness of breath, and vomiting .

Action Environment

In environmental samples, it is necessary to add sodium hydroxide to stabilize the form that cyanamide occurs in . The addition of NaOH results in a sample with pH above 11, and as a consequence, volatile forms of cyanamide are bound . Cyanides can be found in many different forms in the environment, and their form determines their destiny within the environmental means of their transport toxicity and ecotoxicity .

Safety and Hazards

Sodium cyanide is a toxic chemical and should not be released to the environment either carelessly or by disposal . The mist and the vapor of the chemical can be dangerous to the nasal cavity . It can also cause damage to plant growth . Sodium cyanide is among the most rapidly acting of all known poisons .

特性

IUPAC Name |

sodium;cyanoazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGFNBBAVRKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

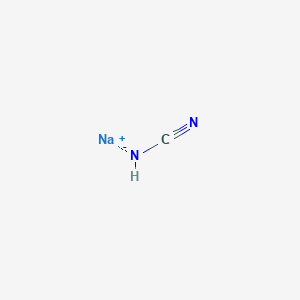

C(#N)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHN2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051791 | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.022 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17292-62-5 | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017292625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)